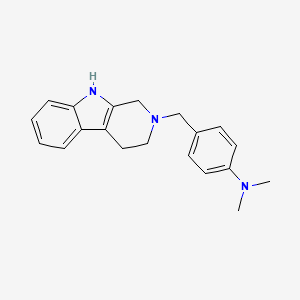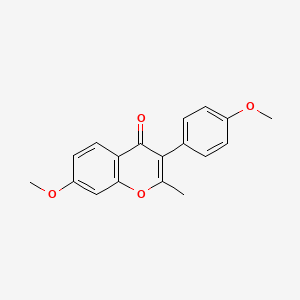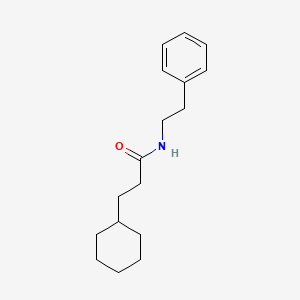![molecular formula C10H9NO2S2 B5671109 4-[(5-methyl-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5671109.png)
4-[(5-methyl-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, akin to "4-[(5-methyl-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one," often employs strategies involving base-induced cyclization reactions and click chemistry. For instance, an efficient synthesis method for 4,5-disubstituted thiazoles has been reported, which utilizes base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates, providing a simplified and general approach to novel thiazole derivatives (Lingaraju et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of novel thiazol-2(3H)-imine derivatives, which share a similar thiazole core to our compound of interest, has been determined using these methods, confirming their molecular configuration and providing insights into their structural characteristics (El-Sawah et al., 2020).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of electrophilic substitution reactions, including nitration, bromination, and sulfonation. The reactivity patterns of these compounds are influenced by the electron-withdrawing or donating effects of substituents on the thiazole ring, which can be studied through experimental and computational methods. Such reactions expand the functional diversity of thiazole compounds, enabling further chemical modifications and applications (Vlasova et al., 2011).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their practical application and synthesis optimization. These properties can be tailored by modifying the substituents on the thiazole core, affecting their phase behavior, thermal stability, and solubility in various solvents. Research on these aspects helps in understanding the material characteristics of thiazole-based compounds (Singh et al., 1998).
Chemical Properties Analysis
The chemical properties of "4-[(5-methyl-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one" and related thiazole derivatives, such as reactivity towards various nucleophiles and electrophiles, acid-base behavior, and redox properties, are key to their functionality and application potential. Studies on these properties facilitate the design of thiazole compounds with desired reactivity and stability, suitable for various chemical transformations and applications (Usova et al., 1985).
Propriétés
IUPAC Name |
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-6-3-4-7(13-6)5-8-9(12)15-10(11-8)14-2/h3-5H,1-2H3/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYQSYCYNQWETF-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-[1-(4-fluorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5671030.png)
![N-methyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671038.png)
![1'-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5671056.png)

![2-(2-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5671071.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671072.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5671082.png)



![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5671114.png)
![2-ethyl-4-phenyl-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5671134.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5671141.png)